molecular formula C12H17N B1630802 2-(4-Methylphenyl)piperidine CAS No. 85237-66-7

2-(4-Methylphenyl)piperidine

Cat. No. B1630802
CAS RN: 85237-66-7
M. Wt: 175.27 g/mol
InChI Key: RPMPQNRTPBUGIW-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)piperidine is a chemical compound with the molecular formula C12H17N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives like 2-(4-Methylphenyl)piperidine is an important task in modern organic chemistry . The synthesis strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed piperidine rings . The synthesis of piperidine is easy, economic, and less time-consuming .


Molecular Structure Analysis

The molecular structure of 2-(4-Methylphenyl)piperidine is characterized by a six-membered piperidine ring attached to a 4-methylphenyl group . The InChI code for this compound is 1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

2-(4-Methylphenyl)piperidine has a molecular weight of 175.27 . It is a liquid at room temperature . More specific physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Synthesis and Evaluation in D2-like Receptors

Research highlights the significance of arylcycloalkylamines, such as phenyl piperidines, in developing antipsychotic agents due to their potency and selectivity at D(2)-like receptors. Arylalkyl substituents enhance the binding affinity of these compounds, showcasing their potential in creating more effective treatments for conditions mediated by these receptors (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use

Piperazine, a core structure in many pharmacological agents, exhibits a wide range of therapeutic uses. Its derivatives have been explored for their antipsychotic, antidepressant, anticancer, anti-inflammatory, and antiviral properties, among others. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, indicating its versatility in drug design (Rathi et al., 2016).

Piper Species and Phytochemistry

Piper species, rich in essential oils and secondary metabolites, are utilized in traditional medicine and have shown promising biological activities. They exhibit antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic effects against various cancer cell lines. This positions Piper species as a significant source of new compounds for developing treatments for diseases like leishmaniasis and others (Peixoto et al., 2021).

Black Pepper and Piperine

Piperine, the active principle of black pepper (Piper nigrum), has been studied for its diverse physiological effects. It enhances the digestive capacity, exhibits antioxidant activity, and influences drug metabolism by affecting the bioavailability of therapeutic drugs and phytochemicals. This demonstrates its potential as a natural product with significant health benefits and as a bioenhancer of drug efficacy (Srinivasan, 2007).

Neurochemistry and Neurotoxicity of Ecstasy

The neurochemical effects and neurotoxicity of MDMA ("Ecstasy"), related to phenylisopropylamines like 2-(4-Methylphenyl)piperidine, are of significant interest due to their implications in neuropsychiatric disorders. Research focuses on understanding the acute and long-term effects of these compounds on the serotonin system, providing insights into their therapeutic potential and risks (McKenna & Peroutka, 1990).

Future Directions

Piperidine derivatives, including 2-(4-Methylphenyl)piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(4-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMPQNRTPBUGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005722
Record name 2-(4-Methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)piperidine

CAS RN

85237-66-7
Record name 2-(4-Methylphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85237-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-Tolyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-tolyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M D'hooghe, Y Dejaegher, N De Kimpe - Tetrahedron, 2008 - Elsevier
Treatment of arylmethylideneamines with 5-chloropentanoyl chloride in benzene in the presence of 2,6-lutidine afforded novel trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones in good …
Number of citations: 31 www.sciencedirect.com
SS Libendi, Y Demizu, Y Matsumura, O Onomura - Tetrahedron, 2008 - Elsevier
N-Protecting groups of α-substituted cyclic amines strongly affected the regioselectivity in electrochemical methoxylation of these compounds. Namely, N-acyl derivatives were …
Number of citations: 41 www.sciencedirect.com
RK Dieter, SJ Li - The Journal of Organic Chemistry, 1997 - ACS Publications
Treatment of (α-aminoalkyl)lithium reagents with aryl iodides in the presence of catalytic amounts of CuCN and PdCl 2 (PPh 3 ) 2 or [(p-MeOC 6 H 4 ) 3 P] 4 Pd affords 2-aryl substituted …
Number of citations: 104 pubs.acs.org
JED Martins, MAC Redondo, M Wills - Tetrahedron: Asymmetry, 2010 - Elsevier
Arene/Ru(II) complexes of (R,R)-N-alkyl-TsDPEN ligands are effective in the asymmetric transfer hydrogenation of ketones and imines in formic acid/triethylamine solution. The complex …
Number of citations: 57 www.sciencedirect.com

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